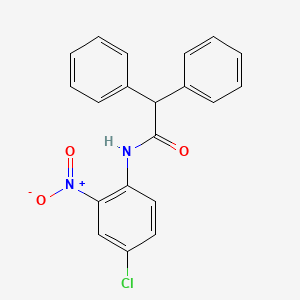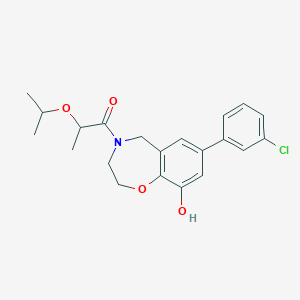
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea, also known as FEU-19, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline powder that is soluble in organic solvents. FEU-19 has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has neuroprotective and anti-inflammatory properties. It has been found to be effective in reducing the damage caused by oxidative stress and inflammation in brain cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用機序
The exact mechanism of action of N-(3-fluorophenyl)-N'-(1-phenylethyl)urea is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to brain cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in brain cells, which can help to protect them from damage. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-(3-fluorophenyl)-N'-(1-phenylethyl)urea has several advantages for use in lab experiments. It is a highly pure and stable compound, which makes it easy to work with. It is also soluble in organic solvents, which makes it easy to prepare solutions for use in experiments. However, this compound has some limitations as well. It is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, this compound has not yet been tested extensively in human subjects, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-N'-(1-phenylethyl)urea. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of this compound in human subjects. Additionally, researchers may explore the use of this compound in other areas of neuroscience research, such as the study of neurotransmitter systems and the mechanisms of neuroplasticity. Finally, researchers may investigate the potential use of this compound in other fields, such as drug discovery and medicinal chemistry.
合成法
The synthesis of N-(3-fluorophenyl)-N'-(1-phenylethyl)urea involves the reaction of 3-fluoroaniline and N-(1-phenylethyl)isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent and is carried out under controlled temperature and pressure conditions. The resulting product is purified through recrystallization to obtain the final product in high purity and yield.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQXJPTUVKWNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)
![1-[3-(3,4-dimethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5362637.png)

![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362652.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)